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molecular formula C4H6F3NO3 B1642155 1,1,1-Trifluoro-2-methyl-3-nitropropan-2-ol

1,1,1-Trifluoro-2-methyl-3-nitropropan-2-ol

Cat. No. B1642155
M. Wt: 173.09 g/mol
InChI Key: LNHMAMSDSKYNSS-UHFFFAOYSA-N
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Patent
US08476269B2

Procedure details

To LiOH (0.193 g, 8.06 mmol) in a 3-neck roundbottom flask was added water (25 ml), nitromethane (3.76 ml, 81 mmol) and trifluoroacetone (7.95 ml, 89 mmol). Cetyltrimethylammonium chloride (3.8 g, 10.88 mmol) and MgSO4 (1.9 g, 16.12 mmol) were added and the resulting yellow solution stirred at 20-25° C. for 2 days. The reaction mixture was poured into diethyl ether (120 ml) and washed with water (3×200 ml) and brine (1×100 ml). The organic portion was dried over MgSO4 and concentrated in vacuo to afford the title compound as a yellow liquid. 1H NMR (CDCl3, 400 MHz): δ 4.7 (1H d), δ 4.5 (1H, d), δ 3.7 (1H, broad), δ 1.6 (3H, s).
Name
Quantity
0.193 g
Type
reactant
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[N+:3]([CH3:6])([O-:5])=[O:4].[F:7][C:8]([F:13])([F:12])[C:9](=[O:11])[CH3:10].[O-]S([O-])(=O)=O.[Mg+2]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.C(OCC)C.O>[F:7][C:8]([F:13])([F:12])[C:9]([CH3:10])([OH:11])[CH2:6][N+:3]([O-:5])=[O:4] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0.193 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
3.76 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
7.95 mL
Type
reactant
Smiles
FC(C(C)=O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the resulting yellow solution stirred at 20-25° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×200 ml) and brine (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(C(C[N+](=O)[O-])(O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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